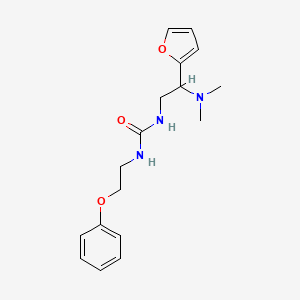

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-20(2)15(16-9-6-11-23-16)13-19-17(21)18-10-12-22-14-7-4-3-5-8-14/h3-9,11,15H,10,12-13H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTXMITXHJBFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCCOC1=CC=CC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan-2-yl ethylamine:

Dimethylation: The ethylamine can be dimethylated using reagents like formaldehyde and formic acid or methyl iodide.

Urea formation: The dimethylamino furan derivative can then be reacted with an isocyanate or carbamoyl chloride to form the urea linkage.

Phenoxyethyl group introduction: Finally, the phenoxyethyl group can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while hydrolysis of the urea linkage would produce corresponding amines and carbon dioxide.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Anticancer Properties: Research indicates that compounds with furan rings often show anticancer activity. Similar urea derivatives have been documented to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antiviral Activity: Recent studies have suggested potential antiviral properties against viruses like SARS-CoV-2, with certain structural modifications enhancing inhibitory effects on viral proteases.

- Anti-inflammatory Effects: Preliminary findings suggest that this compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of 1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves the following steps:

- Formation of the Furan Intermediate: Reacting furan with an appropriate alkylating agent.

- Synthesis of the Isocyanate: This is achieved by reacting phenylpropylamine with phosgene or a phosgene substitute.

- Coupling Reaction: The furan intermediate is combined with phenylpropyl isocyanate to yield the desired urea compound.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

A study explored the effects of furan-based urea derivatives on various cancer cell lines, demonstrating significant anticancer activity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Furan-Based Urea A | 5.0 | MCF-7 (Breast Cancer) |

| Furan-Based Urea B | 8.5 | HeLa (Cervical Cancer) |

These results indicate that modifications in the urea structure can lead to potent anticancer agents.

Antiviral Activity

Another investigation focused on the antiviral properties of furan-containing compounds against SARS-CoV-2. The compound F8-B22 showed an IC50 value of 1.55 µM against the SARS-CoV-2 main protease, highlighting its potential as a therapeutic agent in combating viral infections.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

Table 1: Structural Comparison of Key Analogs

- Furan vs. Pyridine/Morpholine: The target compound’s furan ring (electron-rich) contrasts with M64’s pyridine and morpholine groups (basic and polar), likely altering solubility and target binding. M64’s trifluoromethylphenyl group enhances lipophilicity and electron-withdrawing effects compared to the target’s phenoxyethyl (electron-donating) .

- Urea vs.

- Adamantane Incorporation: Adamantane-linked analogs () have significantly higher molecular weights (~406 vs.

Physicochemical Properties

Table 2: Solubility and Stability Trends

- Temperature Sensitivity : Adamantane-containing compounds () require cold storage, suggesting the target compound’s stability may vary with substituents .

Biological Activity

The compound 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 321.4 g/mol. The structural characteristics include a dimethylamino group, a furan moiety, and a phenoxyethyl urea component, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.4 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of This compound primarily involves its interaction with various biological targets. Research suggests that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes in metabolic pathways, potentially affecting energy metabolism in cells.

- Receptor Modulation : The compound may also interact with adrenergic receptors, which are implicated in various physiological responses including metabolism and cardiovascular function.

Pharmacological Effects

The pharmacological effects observed with this compound include:

- Antidiabetic Activity : Some studies suggest that the compound may exhibit hypoglycemic effects, making it a candidate for diabetes treatment.

- Anticancer Potential : Research indicates possible cytotoxic effects against certain cancer cell lines, suggesting its utility in oncology.

- Neuroprotective Effects : There is emerging evidence that the compound may have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

Case Study 1: Antidiabetic Properties

In a study published by MDPI, the compound was tested for its ability to lower blood glucose levels in diabetic models. Results indicated a significant reduction in glucose levels compared to controls, highlighting its potential as an antidiabetic agent .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that treatment with the compound resulted in decreased cell viability and increased apoptosis in breast cancer cells . This suggests a mechanism of action that warrants further investigation into its use as an anticancer therapeutic.

Table of Biological Activities

Q & A

Basic: What are the recommended synthetic pathways for 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this urea derivative typically involves a two-step process: (1) preparation of the intermediate isocyanate or carbamate via phosgenation or Curtius rearrangement, followed by (2) nucleophilic addition of the amine-containing substituent (e.g., 2-(dimethylamino)-2-(furan-2-yl)ethylamine). Reaction temperature (0–5°C for isocyanate stabilization) and solvent polarity (e.g., dichloromethane for non-polar intermediates) critically affect intermediate stability and final yield . Catalytic bases like triethylamine may enhance coupling efficiency by scavenging HCl during urea bond formation .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are essential:

- NMR : H and C NMR confirm substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, dimethylamino group at δ 2.2–2.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities; mass spectrometry verifies molecular ion peaks (e.g., [M+H] at calculated m/z).

- Elemental Analysis : Deviations >0.3% in C/H/N/O indicate incomplete purification .

Advanced: What experimental designs are optimal for studying its pharmacokinetic properties in vitro?

Methodological Answer:

A split-plot design is recommended for multi-factor studies:

- Main Plot : Cell lines (e.g., HepG2 for hepatic metabolism).

- Subplot : Concentration gradients (e.g., 1–100 µM) and incubation times (0–24 hrs).

- Replicates : ≥3 to account for inter-assay variability.

Use LC-MS/MS to quantify metabolites (e.g., demethylated derivatives) and apply Michaelis-Menten kinetics to model metabolic stability .

Advanced: How can structural modifications resolve contradictions in reported receptor binding affinities?

Methodological Answer:

Discrepancies often arise from substituent electronic effects. For example:

- Electron-Withdrawing Groups (e.g., Cl) : Increase urea’s hydrogen-bonding capacity but may reduce solubility.

- Furan vs. Benzene Rings : Furan’s lower aromaticity decreases π-π stacking but enhances dipole interactions.

A QSAR (Quantitative Structure-Activity Relationship) approach using Hammett constants (σ) and logP values can predict affinity trends. Molecular docking (e.g., AutoDock Vina) validates binding poses against target receptors .

Basic: What solvent systems are suitable for solubility and stability assays?

Methodological Answer:

- Aqueous Solubility : Use phosphate-buffered saline (PBS, pH 7.4) with ≤1% DMSO to avoid micelle formation.

- Stability in Biological Media : Incubate in human plasma (37°C, 5% CO) and sample at 0, 2, 6, and 24 hrs. Centrifuge (10,000 rpm, 5 min) to separate proteins before HPLC analysis .

Advanced: How to design degradation studies to assess environmental impact?

Methodological Answer:

Adopt a hierarchical experimental framework inspired by Project INCHEMBIOL :

Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4, 7, 10) for 7 days.

Biotic Degradation : Use OECD 301F respirometry with activated sludge (30 mg/L DOC).

Analytics : Track parent compound decay via GC-MS and identify metabolites (e.g., furan ring oxidation products) using high-resolution Orbitrap MS.

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

- Standardization : Use a single supplier for reagents (e.g., Sigma-Aldridge for amine precursors).

- Quality Control : Implement in-process checks (e.g., TLC at each synthetic step).

- Data Normalization : Express activity as % of positive control (e.g., 10 µM reference inhibitor) to account for inter-batch differences .

Advanced: How to optimize chromatographic separation for enantiomeric purity analysis?

Methodological Answer:

- Chiral Stationary Phases : Use amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-H).

- Mobile Phase : Hexane/ethanol (80:20) with 0.1% diethylamine.

- Detection : Polarimetric detection at 589 nm enhances sensitivity for low-abundance enantiomers .

Basic: What are the key considerations for designing dose-response studies in vivo?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.